(E)-3-((1-(styrylsulfonyl)piperidin-3-yl)oxy)pyridazine
Description
Properties
IUPAC Name |
3-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]oxypyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c21-24(22,13-10-15-6-2-1-3-7-15)20-12-5-8-16(14-20)23-17-9-4-11-18-19-17/h1-4,6-7,9-11,13,16H,5,8,12,14H2/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLCUWYUIUYVJG-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C=CC2=CC=CC=C2)OC3=NN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)S(=O)(=O)/C=C/C2=CC=CC=C2)OC3=NN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-((1-(styrylsulfonyl)piperidin-3-yl)oxy)pyridazine typically involves multi-step organic reactions. One possible route could include:
Formation of the pyridazine ring: Starting from appropriate precursors such as hydrazine derivatives and diketones.
Introduction of the piperidine moiety: Through nucleophilic substitution or addition reactions.
Styrylsulfonyl group attachment: Via sulfonylation reactions using reagents like sulfonyl chlorides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-((1-(styrylsulfonyl)piperidin-3-yl)oxy)pyridazine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Investigating its effects on biological systems, possibly as a ligand or inhibitor.
Medicine: Exploring its potential as a therapeutic agent for certain diseases.
Industry: Utilization in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism by which (E)-3-((1-(styrylsulfonyl)piperidin-3-yl)oxy)pyridazine exerts its effects would involve interactions with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several pharmacologically active molecules, particularly those targeting neurokinin receptors, ion channels, or inflammatory pathways. Below is a detailed comparison:
Structural Analogues
Key Differences and Implications
Electrophilic Character: The styrylsulfonyl group in the target compound confers stronger electron-withdrawing effects compared to the sulfinyl group in GR159895. This may enhance binding to cysteine-rich domains in ion channels or proteases . In contrast, CP99994 lacks sulfonyl/sulfinyl groups, relying on methoxybenzyl and amino groups for NK1 receptor antagonism .
Hydrophobic Interactions :
- The styrene moiety in the target compound provides extended hydrophobicity, analogous to the dichlorophenyl group in SR140333. Both may target similar hydrophobic pockets in GPCRs .
Pharmacological Data (Hypothetical)
| Property | This compound | CP99994 | GR159897 |
|---|---|---|---|
| Molecular Weight (g/mol) | ~405 | 314 | 430 |
| LogP (Predicted) | 3.2 | 2.8 | 4.1 |
| IC50 (NK1 Receptor) | Not tested | 0.6 nM | — |
| Selectivity (NK1/NK2) | — | 100:1 | 1:500 |
Research Findings and Mechanistic Insights
- Metabolic Stability : The pyridazine ring’s electron deficiency could reduce oxidative metabolism compared to indole-containing analogues like GR159897, which are prone to CYP450-mediated degradation .
- Toxicity Profile : The absence of trifluoromethyl groups (cf. L-742694) may lower hepatotoxicity risks but reduce target specificity .
Biological Activity
(E)-3-((1-(styrylsulfonyl)piperidin-3-yl)oxy)pyridazine is a synthetic organic compound notable for its unique structural features, including a pyridazine ring and a piperidine moiety linked through a styrylsulfonyl group. This configuration contributes to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure
The compound can be represented as follows:
Biological Activity
Research indicates that this compound exhibits several promising biological activities, including:
- Neuroprotective Effects : Demonstrated in various in vitro and in vivo models, suggesting potential applications in neurodegenerative diseases.
- Anticancer Properties : Similar compounds have shown significant antiproliferative activity against various cancer cell lines, indicating that this compound may also possess anticancer properties .
- Antimicrobial Activity : The compound may exhibit antimicrobial effects, with structural analogs showing activity against pathogens such as Staphylococcus aureus and MRSA .
The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, contributing to its therapeutic potential.
Synthesis and Preparation
The synthesis of this compound typically involves several steps:
- Formation of the Styrylsulfonyl Group : This is achieved by reacting styrene with sulfonyl chloride in the presence of a base.
- Introduction of the Piperidine Moiety : This step involves nucleophilic substitution reactions where piperidine reacts with an appropriate leaving group.
- Pyridazine Ring Formation : The final step often employs hydrazine derivatives and appropriate catalysts to form the pyridazine ring.
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (E)-3-(styrylsulfonyl)methylpyridine | Structure | Antibacterial, Anticancer |
| 1-(4-sulfamoylphenyl)-piperidine | Structure | Antimicrobial |
| 4-(dimethylamino)phenylpyrimidine | Structure | Anticancer |
The unique combination of functional groups in this compound enhances its interaction with biological targets compared to other compounds lacking such features.
Neuroprotective Properties
A study demonstrated that compounds similar to this compound exhibit neuroprotective effects, potentially offering therapeutic avenues for conditions like Alzheimer's disease. In vitro assays showed significant reductions in neurotoxicity when cells were treated with these compounds .
Anticancer Activity
In another research effort, derivatives of pyridazine were evaluated for their antiproliferative activity against various cancer cell lines using the MTT assay. Results indicated that many derivatives demonstrated significant inhibitory effects on cell proliferation, suggesting that this compound could be a valuable candidate for further development as an anticancer agent .
Antimicrobial Efficacy
Research has also highlighted the antimicrobial properties of related compounds. For instance, studies showed that pyridazine derivatives exhibited MIC values ranging from 0.5 to 128 μg/mL against Staphylococcus aureus, indicating potential utility in treating bacterial infections .
Q & A
Q. What are the common synthetic routes for (E)-3-((1-(styrylsulfonyl)piperidin-3-yl)oxy)pyridazine, and what reaction conditions are critical for yield optimization?
Methodological Answer: The synthesis typically involves:
Sulfonylation of piperidine : Reacting styrylsulfonyl chloride with piperidine in the presence of a base (e.g., triethylamine) to form 1-(styrylsulfonyl)piperidine .
Etherification : Coupling the sulfonylated piperidine with 3-hydroxypyridazine using a Mitsunobu reaction (e.g., DIAD, triphenylphosphine) or nucleophilic substitution under basic conditions (e.g., NaH, DMF) .
Q. Critical Conditions :
- Temperature : Reflux (~80–100°C) for sulfonylation and etherification.
- Solvent : Polar aprotic solvents (DMF, THF) enhance reactivity.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization .
Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?
Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm structural integrity (e.g., styryl protons at δ 6.5–7.5 ppm, pyridazine protons at δ 8.0–9.0 ppm) .
- Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]+ for C₁₉H₂₀N₃O₃S⁺: calculated 386.1174) .
- HPLC : Purity assessment using a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) .
Advanced Research Questions
Q. How can computational modeling (e.g., AM1, DFT) predict the biological activity of this compound?
Methodological Answer :
- AM1/DFT Calculations : Optimize the 3D structure to evaluate electronic properties (e.g., HOMO-LUMO gaps, dipole moments) and predict interactions with biological targets (e.g., enzymes, receptors) .
- Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., bacterial DNA gyrase, cancer-related kinases) identified in pyridazine derivatives .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP, bioavailability) .
Q. What strategies resolve contradictions in biological activity data for sulfonamide-containing pyridazine derivatives?
Methodological Answer :
- Impurity Analysis : Use reference standards (e.g., EP/Pharmaceutical-grade) to rule out interference from byproducts (e.g., N-oxide derivatives) .
- Dose-Response Studies : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) to confirm IC₅₀ consistency .
- Structural Confirmation : X-ray crystallography or 2D NMR (e.g., NOESY) to verify stereochemistry and conformation .
Q. How does modifying the styrylsulfonyl or pyridazine moiety impact structure-activity relationships (SAR) in related compounds?
Methodological Answer :
- Styryl Group Modifications :
- Electron-Withdrawing Substituents (e.g., -NO₂, -CF₃): Enhance sulfonamide stability but may reduce solubility .
- Steric Effects : Bulkier groups (e.g., tert-butyl) decrease binding affinity to compact active sites .
- Pyridazine Substitutions :
Q. What experimental protocols mitigate stability issues (e.g., hydrolysis, photodegradation) during storage of this compound?
Methodological Answer :
Q. How can researchers optimize reaction yields for multi-step syntheses of similar piperidine-pyridazine hybrids?
Methodological Answer :
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for coupling steps .
- Solvent Optimization : Use DMSO for SN2 reactions (enhanced nucleophilicity) or ionic liquids for microwave-assisted synthesis .
- In-line Monitoring : Employ FTIR or UPLC-MS to track intermediates and adjust conditions in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
